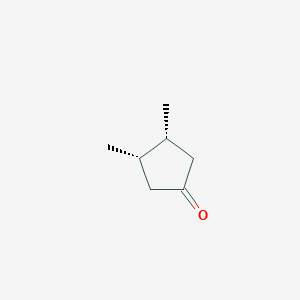

cis-3,4-Dimethylcyclopentanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-3,4-dimethylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-5-3-7(8)4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGMYCHEWPVBEL-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C[C@@H]1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cis 3,4 Dimethylcyclopentanone and Its Stereoisomers

Stereoselective Synthesis Strategies

Stereoselective synthesis is paramount for obtaining specific isomers of chiral molecules like cis-3,4-dimethylcyclopentanone. These strategies are designed to control the three-dimensional arrangement of atoms, leading to the desired enantiomer or diastereomer in high purity. This is often achieved by starting with an already chiral molecule or by temporarily introducing a chiral component that directs the formation of new stereocenters.

Asymmetric Approaches from Chiral Precursors

One of the most direct ways to synthesize a chiral molecule is to begin with a precursor that already contains the necessary stereochemical information. This "chiral pool" approach leverages readily available, optically active starting materials to impart chirality to the final product.

A viable, albeit multi-step, pathway to chiral 3,4-dimethylcyclopentanone (B99320) can be envisioned starting from derivatives of 3,4-dimethyladipic acid, which itself can be conceptually derived from chiral succinic acid-based building blocks. The key transformation in this route is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester. rsc.orgsynarchive.com This reaction is particularly effective for the formation of stable five- and six-membered rings. rsc.orglibretexts.org

The general sequence would involve:

Preparation of an optically active diester of 3,4-dimethyladipic acid, for instance, diethyl 3,4-dimethyladipate. The stereocenters at C3 and C4 dictate the final stereochemistry of the methyl groups.

Treatment of the diester with a strong base, such as sodium ethoxide, initiates an intramolecular condensation. The base abstracts an α-proton from one ester group, creating an enolate.

This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, forming a five-membered ring. libretexts.org

The resulting cyclic β-keto ester, 2-ethoxycarbonyl-3,4-dimethylcyclopentanone, is then subjected to hydrolysis and decarboxylation (by heating, often in acidic aqueous conditions) to remove the ester group and yield the target 3,4-dimethylcyclopentanone.

Studies on the Dieckmann ring closure of β-substituted adipic acids have shown that alkyl substituents can deactivate the neighboring methylene (B1212753) groups, influencing the direction of cyclization. gla.ac.uk For diethyl 3,4-dimethyladipate, cyclization would theoretically produce the desired cyclopentanone (B42830) ring system, with the stereochemistry of the final product being controlled by the configuration of the starting dicarboxylic acid. gla.ac.ukoup.com

Reductive cyclization offers another pathway to chiral cyclopentanones by forming the ring through the coupling of two carbonyl groups within a single precursor molecule. A suitable acyclic precursor for this compound would be a stereochemically defined 3,4-dimethylhexane-1,6-dial or a corresponding diketone. nih.gov

The process involves an intramolecular reductive coupling of the two carbonyl functionalities. This can be achieved using various reducing agents, such as low-valent titanium (McMurry reaction) or samarium(II) iodide. The reaction geometry, influenced by the existing stereocenters in the connecting chain, directs the formation of the new carbon-carbon bond, leading to a cyclopentanediol. Subsequent oxidation of the diol intermediate would then furnish the desired cyclopentanone. The stereochemical outcome of the cyclization is dependent on the configuration of the methyl-bearing carbons in the starting dialdehyde (B1249045) or diketone. Highly enantioselective nickel-catalyzed intramolecular reductive cyclizations of alkynones have also been developed, demonstrating a modern approach to forming chiral cyclic ketones. mt.com

Enantioselective Preparation through Chiral Auxiliary Approaches

A prominent example of this strategy involves the use of Evans' oxazolidinone auxiliaries. nih.govsioc-journal.cn These are powerful tools for asymmetric alkylations and aldol (B89426) reactions. nih.gov A general approach to a precursor for this compound using this methodology could be:

An achiral carboxylic acid derivative is first acylated to a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyloxazolidin-2-one.

The resulting N-acyloxazolidinone can be converted into a specific enolate (e.g., a sodium or boron enolate). The bulky auxiliary blocks one face of the enolate, forcing an incoming electrophile (like an alkyl halide) to approach from the less hindered face.

This allows for a highly diastereoselective alkylation at the α-carbon. By performing two sequential, stereoselective alkylations, a carbon chain with the desired 3,4-dimethyl substitution pattern can be constructed.

Once the chiral centers are set, the auxiliary is removed (e.g., by hydrolysis or reduction) to reveal a carboxylic acid or alcohol.

This functionalized, optically active chain can then be elaborated and cyclized using standard methods (such as those described in sections 2.1.1.1 or 2.1.1.2) to form the final chiral cyclopentanone.

The power of this method lies in its predictability and high levels of stereocontrol, with diastereomeric excesses often exceeding 98%. sioc-journal.cn

Table 1: Overview of Common Chiral Auxiliaries

| Auxiliary | Typical Application | Reference |

| Evans' Oxazolidinones | Asymmetric aldol reactions, alkylations, Michael additions | nih.govsioc-journal.cn |

| Oppolzer's Camphorsultam | Asymmetric alkylations, aldol reactions | nih.gov |

| Corey's Oxazaborolidines | Asymmetric reduction of ketones | nih.gov |

| Enders' SAMP/RAMP Hydrazones | Asymmetric alkylation of ketones and aldehydes | nih.gov |

General Synthetic Routes for the Cyclopentanone Core

Beyond methods that focus on installing chirality from the outset, there are general strategies designed to efficiently construct the five-membered cyclopentanone ring itself. These routes often create the core structure, which can then be functionalized or derived from precursors that already contain the desired substitution pattern.

Cycloaddition Reactions in Cyclopentanone Formation

Cycloaddition reactions, where two or more molecules combine to form a ring, are powerful tools for synthesizing cyclic compounds. Several types of cycloadditions can be employed to create the cyclopentanone skeleton.

A modern and effective method is the formal [3+2]-cycloaddition of donor-acceptor cyclopropanes with ketenes. In this approach, a dual Lewis acid system (e.g., InBr₃–EtAlCl₂) promotes the reaction, leading to the formation of cyclopentanones. A key advantage is the excellent transfer of chirality; when an enantioenriched cyclopropane (B1198618) is used, the corresponding cyclopentanone is formed with very high enantiomeric excess. rsc.org

Another established route is the Thorpe-Ziegler reaction , which is the intramolecular version of the Thorpe reaction. wikipedia.orgbuchler-gmbh.com This method involves the base-catalyzed cyclization of a dinitrile, such as 3,4-dimethyladiponitrile. The reaction proceeds through the formation of a cyclic α-cyanoenamine, which upon acidic hydrolysis, yields the corresponding cyclic ketone. synarchive.comwikipedia.org This reaction is conceptually related to the Dieckmann condensation but starts with nitriles instead of esters. buchler-gmbh.com

Table 2: Comparison of Cyclization Reactions for Ketone Synthesis

| Reaction Name | Precursor Functional Group | Key Intermediate | Ring Size | Reference |

| Dieckmann Condensation | Diester | β-Keto ester | 5- or 6-membered | rsc.orglibretexts.org |

| Thorpe-Ziegler Reaction | Dinitrile | α-Cyanoenamine | 5- or 6-membered | wikipedia.orgbuchler-gmbh.com |

| [3+2] Cycloaddition | Cyclopropane + Ketene | Zwitterionic intermediate | 5-membered | rsc.org |

Condensation and Annulation Reactions for Ring Construction

The formation of the cyclopentanone ring in this compound and its stereoisomers can be effectively achieved through several powerful carbon-carbon bond-forming reactions, including the Dieckmann condensation and the Pauson-Khand reaction.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that forms a cyclic β-keto ester. scienceinfo.comfiveable.me This reaction is particularly effective for creating five- or six-membered rings. scienceinfo.comfiveable.melibretexts.org The process is initiated by a base, which deprotonates the α-carbon of one of the ester groups, generating a carbanion. scienceinfo.com This carbanion then attacks the carbonyl carbon of the other ester group within the same molecule, leading to a cyclic β-keto ester after protonation. scienceinfo.com For the synthesis of substituted cyclopentanones, a 1,6-diester is the required starting material. fiveable.melibretexts.org Subsequent alkylation and decarboxylation steps can then be employed to introduce substituents and remove the ester group, respectively, yielding the desired cyclopentanone. libretexts.orglibretexts.org

The Pauson-Khand reaction is a [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone, typically catalyzed by a cobalt complex like dicobalt octacarbonyl. nrochemistry.comjk-sci.comtcichemicals.com This reaction is highly versatile and can be performed both inter- and intramolecularly. nrochemistry.comjk-sci.com A key feature of the Pauson-Khand reaction is its regioselectivity, where the larger substituent on the alkyne generally ends up adjacent to the carbonyl group in the product. nrochemistry.comjk-sci.com While intermolecular reactions with acyclic alkenes can have less predictable regioselectivity, reactions involving cyclic alkenes often exhibit high stereoselectivity. jk-sci.com The resulting cyclopentenone can then be further modified, for instance, through conjugate addition and reductive ring opening, to generate various substituted cyclopentanones. ursa.catnih.gov

Another important ring-forming strategy is the Robinson annulation , which involves a Michael addition followed by an intramolecular aldol condensation to construct a six-membered ring containing an α,β-unsaturated ketone. wikipedia.orgbyjus.comuoc.gr Although traditionally used for cyclohexenone synthesis, variations and alternative strategies inspired by this annulation can be adapted for the synthesis of five-membered rings. The core principle of a sequential Michael addition and intramolecular aldol condensation remains a powerful tool for ring formation in organic synthesis. byjus.comlibretexts.org

A fragmentation-recombination-Nazarov cyclization pathway has also been reported for the synthesis of 3,4-dimethylcyclopent-2-en-1-one, which can then be stereoselectively converted to 3-alkyl-3,4-dimethylcyclopentanone through conjugate addition. orgsyn.org

Comparative Analysis of Synthetic Efficiency and Stereocontrol

The choice of synthetic methodology for accessing this compound and its stereoisomers is dictated by factors such as yield, reaction conditions, and, crucially, the ability to control the stereochemical outcome.

| Synthetic Method | Key Features | Stereocontrol | Efficiency & Conditions |

| Dieckmann Condensation | Intramolecular condensation of 1,6-diesters to form a β-keto ester. scienceinfo.comfiveable.melibretexts.org | Stereocenters can be introduced via alkylation of the resulting β-keto ester. libretexts.orglibretexts.org The stereoselectivity depends on the alkylating agent and reaction conditions. | Generally high yields for 5-membered rings. scienceinfo.com Requires a strong base and subsequent decarboxylation step. fiveable.melibretexts.org |

| Pauson-Khand Reaction | [2+2+1] cycloaddition of an alkene, alkyne, and CO. nrochemistry.comjk-sci.comtcichemicals.com | Intramolecular versions offer excellent regio- and stereoselectivity. jk-sci.com Stereoselectivity in intermolecular reactions can be high with cyclic alkenes. jk-sci.com | Yields can be moderate to good. ursa.cat Often requires high temperatures and long reaction times, though microwave irradiation can reduce reaction times. jk-sci.com |

| Robinson Annulation | Michael addition followed by intramolecular aldol condensation. wikipedia.orgbyjus.com | Primarily used for six-membered rings, but the principles can be adapted. Stereocontrol is a key aspect of modern variations, often using proline catalysis for enantioselectivity. wikipedia.org | A robust and widely used method for ring formation. wikipedia.orgbyjus.com |

| Nazarov Cyclization | Fragmentation-recombination-Nazarov cyclization pathway. orgsyn.org | Stereoselective conjugate addition to the resulting cyclopentenone allows for the introduction of substituents with defined stereochemistry. orgsyn.org | Can provide a route to substituted cyclopentenones. orgsyn.org |

The Dieckmann condensation offers a reliable route to the cyclopentanone ring, with the potential for stereocontrol being introduced in a subsequent alkylation step. libretexts.orglibretexts.org The efficiency of the cyclization itself is often high for the formation of five-membered rings. scienceinfo.com

The Pauson-Khand reaction provides a powerful and convergent approach to cyclopentenones. nrochemistry.comtcichemicals.com Its intramolecular variant is particularly noteworthy for its high degree of stereocontrol. jk-sci.com However, the reaction conditions can be harsh, often requiring high temperatures, although milder conditions are being developed. jk-sci.comnih.gov

While the classic Robinson annulation is geared towards six-membered rings, its underlying principles of sequential conjugate addition and aldol condensation are fundamental in ring synthesis and have inspired numerous stereocontrolled methods. wikipedia.orgbyjus.com The development of enantioselective variants, for example, using chiral catalysts like L-proline, has significantly enhanced the stereochemical control achievable with this type of transformation. wikipedia.org

Stereochemical and Conformational Investigations

Ring Conformation and Dynamic Properties

The five-membered ring of cis-3,4-Dimethylcyclopentanone is not planar. Instead, it adopts a puckered conformation to alleviate ring strain. The specific nature of this puckering and the energy dynamics associated with it are key to understanding the molecule's behavior.

Vibrational spectra studies have shown that this compound exists in a half-chair conformation. researchgate.net This conformation results in the molecule belonging to the C1 symmetry group, meaning it has no elements of symmetry other than the identity element. researchgate.net The cyclopentanone (B42830) ring is twisted, with the methyl groups adopting positions that minimize steric hindrance.

Research utilizing Circular-Polarization-of-Luminescence (CPL) spectroscopy has demonstrated that this compound is composed of rapidly interconverting enantiomeric half-chair conformers. researchgate.netresearchgate.net This means the molecule is constantly flipping between two mirror-image conformations. This dynamic equilibrium is a fundamental characteristic of its structure.

The energy required for the interconversion between the enantiomeric half-chair conformers is known as the ring inversion barrier. For this compound in its first excited singlet state (S1(nπ*)), this barrier has been determined to be 12 ± 1.5 kJ/mol. researchgate.netresearchgate.netconnectedpapers.com This value provides a quantitative measure of the flexibility of the cyclopentanone ring.

Stereoisomerism and Chirality

The presence of two chiral centers at positions 3 and 4 of the cyclopentanone ring gives rise to stereoisomerism in 3,4-dimethylcyclopentanone (B99320). The "cis" designation indicates that the two methyl groups are on the same side of the ring.

3,4-Dimethylcyclopentanone can exist as both cis and trans diastereomers. nist.gov The cis isomer has the two methyl groups on the same face of the cyclopentane (B165970) ring, while the trans isomer has them on opposite faces. These two diastereomers have distinct physical and chemical properties due to their different spatial arrangements.

Interactive Data Table: Conformational and Stereochemical Properties

| Property | Description | Value(s) |

| Ring Conformation | The preferred three-dimensional shape of the cyclopentanone ring. | Half-Chair researchgate.net |

| Molecular Symmetry | The symmetry elements present in the molecule. | C1 researchgate.net |

| Conformational Interconversion | The process of flipping between different ring conformations. | Rapidly interconverting enantiomeric half-chair conformers researchgate.netresearchgate.net |

| Ring Inversion Barrier (S1 state) | The energy required for the ring to flip from one conformation to another. | 12 ± 1.5 kJ/mol researchgate.netresearchgate.net |

| Stereoisomers | Different spatial arrangements of the atoms. | Cis and Trans diastereomers nist.gov |

Chirality Functions and Experimental Verification in Cyclopentane Derivatives

The stereochemical and conformational properties of substituted cyclopentane rings, such as in this compound, are complex due to the non-planar nature of the five-membered ring. The molecule adopts puckered conformations to relieve torsional strain, leading to distinct stereoisomers and conformational dynamics. The study of these properties involves a combination of theoretical models, known as chirality functions, and robust experimental verification techniques.

The chirality of a molecule is fundamentally defined by its molecular symmetry; a conformation is chiral if it lacks an improper axis of rotation. wikipedia.org For substituted cyclopentanes, the puckered ring structures, such as the half-chair and envelope forms, are inherently chiral. This compound exists as a mixture of rapidly interconverting enantiomeric half-chair conformers. researchgate.net Vibrational spectra analysis confirms that this molecule belongs to the C1 symmetry group and adopts a half-chair conformation where the puckering is most pronounced at the C-3 and C-4 positions. researchgate.netcdnsciencepub.com As a cis isomer, it represents an equilibrium mixture of axial-equatorial conformers. cdnsciencepub.com

Chirality Functions: A Theoretical Framework

Chirality functions represent a theoretical approach to quantify the degree of chirality and predict the optical activity of a molecule based on its geometry. For cyclopentane derivatives, these functions have been developed by considering an idealized D5h symmetry for the planar ring. researchgate.net These theoretical models are then tested against the experimentally measured optical activity of synthesized compounds. Research has shown a strong correlation between theoretical predictions and experimental results for 1,2-disubstituted cyclopentane derivatives. However, this correlation is less accurate for 1,3-disubstituted cyclopentane compounds, indicating that the predictive power of the model can vary with the substitution pattern. researchgate.net

Experimental Verification

The validation of theoretical predictions and the definitive characterization of stereochemistry rely on a suite of advanced spectroscopic techniques.

Chiroptical Spectroscopy

These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light, providing direct information about the molecule's three-dimensional structure.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): VCD and ECD are powerful spectroscopic tools for investigating the structural and configurational details of chiral molecules. researchgate.netresearchgate.net VCD, by probing vibrational transitions, is particularly sensitive to the absolute configuration and conformational equilibria of molecules. For instance, in studies of the closely related molecule (R)-(+)-3-methylcyclopentanone, VCD spectroscopy, in conjunction with theoretical calculations, was used to determine the equilibrium populations of its equatorial and axial conformers. researchgate.net

Circular-Polarization-of-Luminescence (CPL): CPL spectroscopy has been specifically applied to this compound to confirm its conformational behavior. researchgate.net These studies demonstrated that the molecule consists of enantiomeric half-chair conformers that are in rapid interconversion, with a determined ring inversion energy barrier of 12 ± 1.5 kJ/mol. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for elucidating molecular structure in solution. Both ¹H and ¹³C NMR have been instrumental in determining the stereochemical outcome of reactions involving this compound. cdnsciencepub.comresearchgate.netcdnsciencepub.com The chemical shifts in ¹³C NMR are particularly sensitive to the steric environment. cdnsciencepub.com This sensitivity allows for the clear differentiation between cis and trans isomers, as the greater steric crowding in cis isomers results in shielded carbon signals compared to their trans counterparts. cdnsciencepub.com These shielding effects also help distinguish between axial and equatorial positions of the methyl groups in the preferred half-chair conformation. cdnsciencepub.com

X-ray Diffraction

Single-crystal X-ray diffraction provides unambiguous proof of molecular structure in the solid state. It has been used to definitively establish the stereochemistry of derivatives produced from this compound. cdnsciencepub.comresearchgate.netcdnsciencepub.com By mapping the precise spatial arrangement of atoms, this technique confirms the conformational preferences and relative configurations of substituents on the cyclopentane ring. cdnsciencepub.com

The combination of these experimental methods provides a comprehensive understanding of the stereochemical and conformational landscape of this compound and related derivatives, validating and refining theoretical models like chirality functions.

Data Tables

Table 1: Conformational and Physicochemical Properties of this compound

| Property | Value / Description | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₁₂O | nih.gov |

| Molecular Weight | 112.17 g/mol | nih.gov |

| Dominant Conformation | Half-chair | researchgate.netresearchgate.netcdnsciencepub.com |

| Symmetry Group | C₁ | researchgate.net |

| Conformational State | Rapidly interconverting enantiomeric conformers | researchgate.net |

| Ring Inversion Barrier | 12 ± 1.5 kJ/mol | researchgate.net |

Table 2: Experimental Techniques for Chirality Verification in Cyclopentane Derivatives

| Technique | Application | Findings Related to Cyclopentane Systems | Source(s) |

|---|---|---|---|

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration and conformer populations. | Used to quantify the ratio of equatorial to axial conformers in substituted cyclopentanones. | researchgate.netdtu.dk |

| Circular-Polarization-of-Luminescence (CPL) | Investigation of conformational dynamics of chiral molecules in excited states. | Confirmed this compound exists as rapidly interconverting enantiomeric half-chairs. | researchgate.net |

| ¹³C NMR Spectroscopy | Elucidation of stereochemistry and conformational effects in solution. | Differentiates cis/trans isomers and axial/equatorial substituents based on chemical shielding effects. | cdnsciencepub.comcdnsciencepub.com |

| X-ray Diffraction | Definitive determination of three-dimensional molecular structure in the solid state. | Establishes the absolute stereochemistry of reaction products of this compound. | cdnsciencepub.comresearchgate.netcdnsciencepub.com |

| Mass Spectrometry (Host-Guest) | Chiral differentiation of enantiomers. | Used to differentiate enantiomeric pairs of cyclopentane β-amino acids. | researchgate.net |

Reaction Chemistry and Mechanistic Studies

Reactions Involving Carbonyl Reactivity and Stereochemical Outcome

The carbonyl group of cis-3,4-dimethylcyclopentanone is a key site for nucleophilic attack, leading to the formation of spirocyclic compounds with defined stereochemistry. The Bucherer-Bergs and Strecker reactions are classic examples of this reactivity, providing routes to valuable hydantoin (B18101) structures.

Bucherer-Bergs Reaction Leading to Spiro-hydantoins

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes 5,5-disubstituted hydantoins from a carbonyl compound, ammonium (B1175870) carbonate, and an alkali metal cyanide. mdpi.comencyclopedia.pubwikipedia.orgorganic-chemistry.org When this compound is subjected to these conditions, it yields a spiro-hydantoin. cdnsciencepub.com

In a typical procedure, this compound is heated with potassium cyanide and ammonium carbonate in a mixture of ethanol (B145695) and water. cdnsciencepub.com This one-pot synthesis proceeds through the initial formation of an aminonitrile intermediate, which then reacts with carbon dioxide (from the decomposition of ammonium carbonate) and cyclizes to form the hydantoin ring. mdpi.commdpi.comsemanticscholar.orgthieme-connect.de The reaction with this compound has been shown to produce a single isomeric spiro-hydantoin product. cdnsciencepub.com

Table 1: Bucherer-Bergs Reaction of this compound

| Reactant | Reagents | Conditions | Product | Yield | Melting Point (°C) | Ref. |

|---|---|---|---|---|---|---|

| This compound | KCN, (NH₄)₂CO₃, EtOH, H₂O | Reflux, 50-55°C, 5 h | cis-3,4-Dimethylcyclopentane-spiro-5'-hydantoin | 31% | 298-299 | cdnsciencepub.com |

Strecker Reaction for Spiro-hydantoin Formation

The Strecker synthesis provides an alternative pathway to hydantoins, typically proceeding through the isolation of an α-aminonitrile intermediate, which is then cyclized. cdnsciencepub.commdpi.com This two-step approach can lead to different stereochemical outcomes compared to the thermodynamically controlled Bucherer-Bergs reaction. cdnsciencepub.comcdnsciencepub.comresearchgate.net

For this compound, the Strecker reaction involves the formation of an α-aminonitrile, followed by treatment with acetic anhydride (B1165640) and subsequent hydrolysis to yield the spiro-hydantoin. cdnsciencepub.com Studies have shown that the Strecker reaction on this ketone, like the Bucherer-Bergs reaction, also results in the formation of a single, specific spiro-hydantoin isomer. cdnsciencepub.comcdnsciencepub.com However, the stereochemical course of the two reactions can differ for other cyclic ketones. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Table 2: Strecker Reaction for Spiro-hydantoin Formation from this compound

| Intermediate | Reagents for Cyclization | Conditions | Product | Ref. |

|---|

Stereodirection and Product Stereochemistry in Reaction Pathways

The stereochemical outcome of reactions at the carbonyl carbon of this compound is influenced by the preferred conformation of its five-membered ring. cdnsciencepub.comcdnsciencepub.comresearchgate.net The cyclopentane (B165970) ring is not planar and exists in rapidly interconverting envelope or half-chair conformations. researchgate.net For this compound, the presence of the two methyl groups on the same side of the ring significantly influences the steric environment around the carbonyl group.

In both the Bucherer-Bergs and Strecker reactions with this compound, the nucleophilic attack of the cyanide ion occurs from the face of the cyclopentanone (B42830) ring opposite to the two methyl groups, which is the less sterically hindered path. This directional preference dictates the stereochemistry of the resulting spiro-hydantoin. cdnsciencepub.com For other cyclic ketones, such as substituted cyclohexanones, the Bucherer-Bergs reaction typically yields the thermodynamically more stable product, where the bulkiest group on the newly formed hydantoin ring occupies the less hindered position (e.g., equatorial). mdpi.comsemanticscholar.orgresearchgate.net The Strecker reaction, in contrast, can lead to the kinetically controlled, more sterically hindered product. cdnsciencepub.comresearchgate.net However, in the case of this compound, both reactions lead to the same isomer, where the initial attack avoids the steric bulk of the cis-methyl groups. cdnsciencepub.com

Functional Group Transformations and Derivatizations

Beyond spiro-hydantoin formation, this compound serves as a precursor for other functionalized molecules through reactions that transform its carbonyl group and adjacent positions.

Aldol-Tishchenko Reaction for Diastereoselective 1,3-Amino Alcohol Synthesis

A notable transformation is its use in a diastereoselective Aldol-Tishchenko reaction to produce 1,3-amino alcohols. nih.govacs.org The Aldol-Tishchenko reaction is a tandem process combining an aldol (B89426) addition with a Tishchenko reduction. wikipedia.org

In a study by McGlacken and co-workers, a sulfinimine derived from this compound was used as a substrate. nih.govacs.org This chiral auxiliary-based approach involves the reaction of the sulfinimine with an aldehyde. The process starts with an aldol reaction, followed by the addition of another aldehyde equivalent and an intramolecular hydride transfer. This sequence results in the formation of a sulfinamide product with high diastereoselectivity. Subsequent cleavage of the ester and the chiral auxiliary yields the desired 1,3-amino alcohol. Computational studies have shown that the intramolecular hydride transfer is the rate- and stereochemistry-determining step. nih.govacs.org

Role as an Intermediate in Multi-step Organic Synthesis

The reactions described highlight the role of this compound as a valuable intermediate in multi-step organic synthesis. cdnsciencepub.com Its ability to be converted into stereochemically defined spiro-hydantoins makes it a useful building block, as hydantoins themselves are precursors to α-amino acids and possess a wide range of biological activities. mdpi.comresearchgate.net The synthesis of cis-3,4-dimethylcyclopentane-spiro-5'-hydantoin is a clear example of its use as a starting material for creating more complex heterocyclic structures. cdnsciencepub.com

Furthermore, its derivatization into chiral sulfinimines allows for its incorporation into asymmetric syntheses, such as the Aldol-Tishchenko reaction, to produce highly functionalized and stereochemically rich 1,3-amino alcohols. nih.govacs.org These products are important structural motifs in many biologically active molecules. The defined stereochemistry of the dimethylcyclopentane backbone serves as a template for controlling the stereochemistry of subsequent transformations.

Photochemical Reactivity of Cyclopentanones

The photochemical behavior of cyclopentanones is characterized by a series of competing reaction pathways that are initiated by the absorption of ultraviolet light. The primary photochemical process for these cyclic ketones is the Norrish Type I reaction, which involves the homolytic cleavage of one of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage). kvmwai.edu.inrsc.orgnycu.edu.tw This initial bond-breaking event produces an acyl-alkyl diradical intermediate, which then dictates the subsequent chemical transformations. rsc.orgyoutube.com

Upon excitation, typically via an n→π* transition, the ketone is promoted to an excited singlet state (S₁). kvmwai.edu.in From this state, it can undergo intersystem crossing to the corresponding triplet state (T₁), or it can react directly. Both the singlet and triplet states are implicated in the photochemistry of cyclopentanones, and the dominant reaction pathways are highly dependent on experimental conditions such as the wavelength of irradiation, pressure, and temperature. psu.edursc.org

The acyl-alkyl diradical formed from the initial α-cleavage can undergo several distinct secondary reactions:

Intramolecular Hydrogen Abstraction: The acyl radical portion of the diradical can abstract a hydrogen atom from the alkyl chain, typically from the δ-carbon, to form an unsaturated aldehyde (an alkenal). rsc.org In the case of the parent cyclopentanone, this leads to the formation of 4-pentenal (B109682). kvmwai.edu.inacs.org This isomerization process is favored at longer wavelengths (e.g., 313 nm) and higher pressures in the gas phase, and it is the primary reaction in the liquid phase. psu.eduacs.org The formation of the alkenal is believed to proceed mainly from the triplet excited state, as it can be significantly quenched by triplet quenchers. kvmwai.edu.inacs.org

Decarbonylation: The diradical can eliminate a molecule of carbon monoxide (CO) to yield a tetramethylene diradical. This new diradical can then either cyclize to form cyclobutane (B1203170) or fragment to produce two molecules of ethylene. kvmwai.edu.inacs.orgcdnsciencepub.com This decomposition pathway becomes more prominent at shorter wavelengths, lower pressures, and higher temperatures. rsc.orgacs.orgcdnsciencepub.com

Ketene Formation: If hydrogen abstraction from the δ-position is hindered, the alkyl radical can abstract a hydrogen atom from the C-2 position (the other α-carbon), resulting in the formation of a ketene. rsc.org

Ring Expansion: Under certain conditions where other pathways are disfavored, the photoexcited cyclopentanone may undergo ring expansion through an oxacarbene intermediate. rsc.org

For unsymmetrically substituted cyclopentanones, the initial Norrish Type I cleavage can occur at either of the two non-equivalent α-carbon bonds. The regioselectivity of this cleavage influences the final product distribution. For instance, in the photolysis of 2-methylcyclopentanone, cleavage of the C(1)-C(2) bond is the dominant primary process. rsc.org

While specific photochemical studies on this compound are limited, extensive research on its trans isomer provides significant insight into its likely reactivity. The photolysis of trans-3,4-dimethylcyclopentanone yields a complex mixture of products arising from the initial α-cleavage followed by various secondary reactions. The major products identified include cis- and trans-4-methylhex-4-enal, 2,3-dimethylpent-4-enal, cis- and trans-1,2-dimethylcyclobutane, cis- and trans-but-2-ene, ethylene, and carbon monoxide. researchgate.net The formation of these products is consistent with a biradical mechanism. The presence of both C₅-aldehydes and C₄-hydrocarbons indicates competition between the isomerization and decomposition pathways.

Research has also delved into the photophysical properties of these molecules. A study on the S₁(nπ*) state of this compound focused on determining its ring inversion barrier. researchgate.net Furthermore, the lifetime of the excited state is a critical factor in its photochemistry.

The table below summarizes key data from the photolysis of cyclopentanone and its dimethylated analog, illustrating the influence of reaction conditions on product formation.

Table 1: Product Ratios in the Photolysis of Cyclopentanone Derivatives

This table presents the product ratios observed under different experimental conditions during the photolysis of cyclopentanone and trans-3,4-dimethylcyclopentanone. The data highlights how factors like pressure and wavelength influence the competing pathways of decomposition (leading to hydrocarbons) and isomerization (leading to aldehydes).

| Compound | Phase | Wavelength (nm) | Pressure | Ratio of Ethylene to Cyclobutane | Observations | Reference(s) |

| Cyclopentanone | Gas | 313 | Varies | Ratio is independent of pressure and temperature | Yield of 4-pentenal increases with pressure and decreases with temperature. | acs.org |

| Cyclopentanone | Gas | 193 | 1 - 11 Torr | 1.44 - 1.05 | Ratio decreases as pressure increases. No 4-pentenal is formed. | psu.edu |

| Cyclopentanone | Gas | 206 | 1 - 11 Torr | 1.25 - 0.95 | Ratio decreases as pressure increases. No 4-pentenal is formed. | psu.edu |

| trans-3,4-Dimethylcyclopentanone | Gas | 320 | N/A | N/A | Lifetime of 4.8 ns. | huji.ac.il |

Advanced Spectroscopic and Computational Characterization Techniques

Spectroscopic Methodologies for Structural and Conformational Elucidation

Spectroscopic analysis is fundamental to understanding the nuanced stereochemical and conformational features of cis-3,4-Dimethylcyclopentanone. Each method offers a unique window into the molecular properties, from bond vibrations to the spatial arrangement of atoms.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of cyclic ketones like this compound. The cyclopentanone (B42830) ring is not planar but exists in dynamically interconverting puckered conformations, primarily the envelope (Cs symmetry) and twist (C2 symmetry) forms. The presence and orientation of the two cis-methyl groups influence the relative stability of these conformers.

Analysis of the parent compound, cyclopentanone, reveals characteristic vibrational modes that serve as a basis for understanding its substituted derivatives. researchgate.net The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching band, typically found in the region of 1740-1750 cm⁻¹. The precise frequency of this band is sensitive to the ring conformation. researchgate.net

For this compound, the conformational equilibrium is expected to be complex. Theoretical studies on related molecules, such as 3-methylcyclopentanone, have shown that vibrational circular dichroism (VCD), a chiroptical extension of IR spectroscopy, can effectively distinguish between equatorial and axial conformers. researchgate.net Similar principles apply to this compound, where the vibrational frequencies of C-H bending and C-C stretching modes are coupled to the ring's pucker and the orientation of the methyl groups.

A gas-phase IR spectrum for 3,4-dimethylcyclopentanone (B99320) shows key absorption bands that can be tentatively assigned. nist.gov By comparing these with known frequencies for cyclopentanone, a more detailed assignment can be proposed.

Table 1: Proposed Vibrational Mode Assignments for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Notes |

|---|---|---|

| 2970-2860 | C-H Stretch (Methyl & Methylene) | A complex series of bands corresponding to symmetric and asymmetric stretching. |

| 1745 | C=O Stretch | Strong, characteristic absorption sensitive to ring strain and conformation. nist.gov |

| 1460 | CH₂ Scissoring & CH₃ Asymmetric Bend | Overlapping modes typical for alkyl groups. |

| 1100-1000 | C-C Stretch | Associated with the cyclopentane (B165970) ring skeleton. |

This is an interactive table. Click on column headers to sort.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the carbon skeleton, which may be weak in the IR spectrum. The combination of IR and Raman data, ideally supported by computational predictions, is essential for a complete conformational analysis.

NMR spectroscopy is the cornerstone for determining the stereochemistry and solution-state structure of this compound. The cis relationship of the methyl groups is unequivocally established through ¹H-¹H coupling constants and Nuclear Overhauser Effect (NOE) correlations.

Due to the molecule's chirality and C₂ symmetry axis (passing through the C=O bond and bisecting the C₃-C₄ bond), the two methyl groups are chemically equivalent, as are the two methine protons (H₃ and H₄) and the two pairs of methylene (B1212753) protons (at C₂ and C₅). This leads to a simplified yet informative spectrum.

¹³C NMR Spectroscopy: The symmetry of the cis isomer would result in four distinct signals in the ¹³C NMR spectrum under conditions of rapid conformational averaging.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (C₁) | ~220 | Typical for a five-membered cyclic ketone. |

| -CH₂- (C₂, C₅) | ~38 | α-carbons to the carbonyl group. |

| -CH- (C₃, C₄) | ~35 | Carbons bearing the methyl groups. |

This is an interactive table. Data are estimations based on related structures.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show four distinct multiplets. The methine protons (H₃, H₄) and the adjacent methylene protons (at C₂ and C₅) form a complex spin system. The analysis of coupling constants (J-values) within this system can provide information about the dihedral angles and, by extension, the preferred ring conformation in solution. NOE experiments would show a spatial correlation between the methine protons and the protons of their attached methyl groups, as well as between the two methine protons themselves, confirming the cis stereochemistry.

Variable-temperature NMR studies could also provide insight into the dynamics of the ring, such as the energy barrier for pseudorotation or interconversion between different envelope and twist conformers.

This compound is a chiral molecule, existing as a pair of enantiomers. Circular Polarization of Luminescence (CPL) spectroscopy is a specialized technique that measures the differential emission of left and right circularly polarized light from a chiral luminophore. rsc.org It is the emission analogue of electronic circular dichroism (CD) and provides unique information about the geometry of the molecule in its excited state. researchgate.net

While ketones like this compound exhibit weak fluorescence or phosphorescence from their n→π* excited state, this emission can be probed using CPL. The technique is exceptionally sensitive to the subtle conformational dynamics and chiral environment of the excited molecule. researchgate.net

No CPL studies have been reported specifically for this compound. However, such an investigation would be valuable for several reasons:

Excited-State Conformation: CPL can reveal whether the preferred conformation of the cyclopentanone ring changes upon electronic excitation.

Vibronic Coupling: The technique can probe the coupling of electronic transitions with specific vibrational modes, offering a deeper understanding of the molecule's chiroptical response.

Solvent Effects: The sensitivity of CPL to the local environment could be used to study how solvent molecules interact with the chiral ketone in its excited state.

The luminescence dissymmetry factor (glum), a quantitative measure derived from CPL spectra, provides a direct assessment of the excited state's chirality, making it a powerful tool for fundamental studies in chiroptical dynamics.

Single-crystal X-ray diffraction provides the most unambiguous determination of molecular structure in the solid state. Obtaining a suitable single crystal of the parent ketone, which is a liquid at room temperature, can be challenging. Therefore, structural analysis is typically performed on a solid, crystalline derivative.

While no crystal structure for a derivative of this compound is currently published, the methodology is well-established. researchgate.net A common approach involves forming a derivative such as a 2,4-dinitrophenylhydrazone, semicarbazone, or oxime. These derivatives are often highly crystalline and provide the rigid framework necessary for diffraction analysis.

A successful X-ray crystallographic study would yield precise data on:

Bond Lengths and Angles: Providing an exact geometric description of the molecule.

Solid-State Conformation: Revealing the specific puckered conformation (envelope, twist, or intermediate) adopted by the cyclopentanone ring in the crystal lattice.

Stereochemistry: Unambiguously confirming the cis relative stereochemistry of the two methyl groups.

Intermolecular Interactions: Detailing how molecules pack together in the crystal, including any hydrogen bonding (e.g., in an oxime or hydrazone derivative) or van der Waals interactions. researchgate.netresearchgate.net

This information is invaluable as it provides a static, solid-state benchmark that can be compared with the dynamic, solution-state picture obtained from NMR and the gas-phase or solution data from vibrational spectroscopy.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful complement to experimental techniques, allowing for the prediction of molecular properties and the exploration of reaction mechanisms at a level of detail that is often inaccessible through experiment alone.

Density Functional Theory (DFT) has become a standard tool in organic chemistry for investigating molecular structures, energies, and spectroscopic properties. mdpi.com For this compound, DFT calculations can be applied to several key areas:

Conformational Analysis: DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-31G*), can be used to calculate the geometries and relative energies of the various possible conformers of the molecule. This allows for the prediction of the most stable conformer and the energy barriers for interconversion, complementing data from vibrational and NMR spectroscopy.

Spectroscopic Prediction: DFT is widely used to calculate theoretical vibrational (IR and Raman) and NMR spectra. scifiniti.com Comparing these predicted spectra with experimental results is crucial for making definitive assignments of vibrational modes and NMR signals.

Prediction of Stereoselectivity: Perhaps most powerfully, DFT can be used to model the transition states of reactions that form this compound. By calculating the activation energies for pathways leading to different stereoisomers (e.g., cis vs. trans), chemists can predict and rationalize the stereochemical outcome of a synthesis. mdpi.com For example, in the cyclization of a precursor molecule, DFT can identify the lowest-energy transition state, determining whether the methyl groups will end up in a cis or trans arrangement. This predictive capability is essential for designing efficient and stereoselective synthetic routes.

Molecular Mechanics (MM) and Quantum Mechanical (QM) Calculations for Conformational Equilibria

The conformational landscape of cyclic molecules like this compound is typically investigated using a combination of molecular mechanics (MM) and quantum mechanical (QM) calculations. This dual approach allows for an efficient yet accurate determination of the stable conformations and their relative energies, which in turn governs the conformational equilibria.

The initial step in such a study would involve a conformational search using a molecular mechanics force field, such as MM3 or MMFF. These classical methods are computationally inexpensive and are well-suited for exploring the potential energy surface of a molecule to identify a broad range of possible low-energy structures. For this compound, this search would likely reveal several conformers arising from the puckering of the five-membered ring and the different possible orientations of the two methyl groups (axial vs. equatorial).

Following the initial MM scan, the geometries of the identified low-energy conformers would be further optimized using more accurate quantum mechanical methods. Density Functional Theory (DFT) is a commonly employed QM method for such calculations, often with a functional like B3LYP and a suitable basis set (e.g., 6-31G* or larger). These calculations provide more reliable geometric parameters and relative energies for the different conformers. The relative energies obtained from these QM calculations can then be used to estimate the equilibrium populations of each conformer at a given temperature using the Boltzmann distribution. For a comprehensive analysis, the Gibbs free energies of the conformers would be calculated to account for both enthalpic and entropic contributions to the conformational equilibrium.

Without specific research on this compound, it is not possible to provide a data table of its specific conformers and their relative energies. However, studies on similar molecules, such as 3-methylcyclopentanone, have shown that the energy differences between conformers with axial and equatorial substituents can be on the order of a few kilojoules per mole.

Simulation of Spectroscopic Data for Conformational Assignment

Once the geometries and relative energies of the stable conformers of this compound have been determined through QM calculations, spectroscopic data can be simulated for each conformer. This theoretical data is then compared with experimental spectra to assign the observed spectral features to specific conformations and to validate the computational model.

Commonly simulated spectroscopic properties for conformational analysis include Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as vibrational spectra such as Infrared (IR) and Vibrational Circular Dichroism (VCD). VCD spectroscopy is particularly powerful for chiral molecules as it provides information about the three-dimensional arrangement of atoms.

The simulation of these spectra is typically performed at the same level of theory used for the geometry optimization and energy calculations (e.g., DFT/B3LYP). For instance, NMR shielding constants can be calculated and then converted to chemical shifts. Similarly, vibrational frequencies and intensities for both IR and VCD spectra can be computed.

By comparing the theoretically predicted spectra for each conformer with the experimental spectrum of this compound, a conformational assignment can be made. If the experimental spectrum is a composite of contributions from multiple conformers, the calculated spectra of the individual conformers can be weighted by their calculated equilibrium populations to generate a simulated spectrum that should closely match the experimental one. A good agreement between the simulated and experimental spectra provides strong evidence for the accuracy of the computationally determined conformational equilibrium.

As no experimental or simulated spectroscopic data for this compound is available in the literature, a data table comparing theoretical and experimental values cannot be generated at this time.

Applications in Asymmetric Organic Synthesis and Chiral Chemistry

Utilization as a Chiral Building Block for Enantiomerically Pure Compounds

Cis-3,4-dimethylcyclopentanone serves as a valuable starting material in the synthesis of enantiomerically pure compounds. Chiral cyclopentenones, a class of compounds to which this compound belongs, are recognized as important precursors in the asymmetric synthesis of various chiral molecules. researchgate.net The inherent chirality of the this compound framework can be transferred and elaborated upon to create more complex stereocenters.

The synthesis of enantiomerically pure cis-annulated cyclopentenes has been established through methods that could potentially be adapted for derivatives of this compound. researchgate.net Such building blocks are crucial for the synthesis of a wide range of biologically active compounds. The defined stereochemistry of the methyl groups on the cyclopentanone (B42830) ring can direct the approach of reagents, allowing for stereoselective reactions and the formation of specific diastereomers. While the broader class of chiral cyclopentanoids has been extensively used, the specific applications of this compound as a chiral building block are an area of ongoing research interest.

Development of Chiral Auxiliaries and Ligands Based on the this compound Scaffold

While the development of chiral auxiliaries and ligands from various chiral scaffolds is a common strategy in asymmetric synthesis, specific research detailing the development and application of chiral auxiliaries and ligands derived directly from the this compound scaffold is not extensively documented in publicly available scientific literature. The principle of using a chiral molecule to guide the stereochemical outcome of a reaction is well-established, but the focused application of this particular cyclopentanone derivative for this purpose remains an underexplored area.

Role in Metal Complex Catalysis for Asymmetric Transformations

The use of chiral ligands to form metal complexes that catalyze asymmetric transformations is a cornerstone of modern organic synthesis. These chiral metal complexes can create a chiral environment around the metal center, influencing the stereochemical course of a reaction. However, there is a lack of specific, detailed research in the public domain that describes the role of this compound or its derivatives as ligands in metal complex catalysis for asymmetric transformations. While chiral phosphine (B1218219) ligands are commonly employed in enantioselective transition-metal-catalyzed cyclizations, the direct involvement of the this compound structure in such catalytic systems has not been a significant focus of reported research. nih.govpharm.or.jp

Application in Organocatalytic Systems

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral amines, prolines, and other organic molecules are frequently used to create chiral intermediates that lead to enantiomerically enriched products. Although the this compound scaffold possesses the necessary chirality to potentially serve as a basis for organocatalysts, there is a notable absence of specific studies in the available scientific literature that detail its application in organocatalytic systems. The investigation into organocatalysts derived from this specific cyclopentanone framework appears to be a field with potential for future exploration.

Precursors to Optically Active Cyclic Amino Acids and Related Bioactive Scaffolds

One of the most significant and documented applications of this compound is its use as a precursor for the synthesis of optically active cyclic amino acids. These constrained amino acids are of considerable interest in medicinal chemistry as they can be incorporated into peptides to induce specific conformations and enhance biological activity and stability.

The synthesis of cyclopropane (B1198618) β-amino acid derivatives, for example, highlights the importance of cyclic structures in creating conformationally restricted peptidomimetics. nih.gov While this example does not directly use this compound, it underscores the value of cyclic scaffolds in the synthesis of non-natural amino acids. The rigid cyclopentane (B165970) ring of this compound can serve as a template to control the stereochemistry of amino acid side chains, a crucial feature for designing peptides with specific three-dimensional structures. The conversion of this chiral ketone to the corresponding amino acids allows for the creation of novel building blocks for drug discovery and development.

| Precursor Compound | Target Bioactive Scaffold | Potential Application |

| This compound | Optically Active Cyclic Amino Acids | Peptidomimetics, Drug Discovery |

Potential for Incorporation into Novel Polymeric Materials

The synthesis of chiral polymers is a growing field with applications in areas such as chiral chromatography, enantioselective catalysis, and materials with unique optical properties. Chiral monomers can be polymerized to create macromolecules with a defined helical structure or with chiral side chains that can create a chiral environment. While there is research on creating chiral polymers from various renewable feedstocks and chiral monomers, there is no specific information available in the public domain regarding the incorporation of this compound into novel polymeric materials. nih.gov The potential for this chiral ketone to act as a monomer or a chiral directing agent in polymerization remains an area that has not been extensively investigated.

Emerging Research Avenues and Future Outlook

Exploration of Enantioselective Synthesis Methods with Enhanced Efficiency

The development of highly efficient and stereoselective methods for synthesizing chiral cyclopentanones is a primary focus of ongoing research. Access to enantiomerically pure forms of cis-3,4-Dimethylcyclopentanone is crucial for its application in asymmetric synthesis. Researchers are exploring various strategies to improve yield, reduce steps, and enhance enantioselectivity.

One prominent approach involves the asymmetric synthesis from acyclic precursors. For instance, optically active 3,4-disubstituted cyclopentanones can be prepared from commercially available starting materials through a multi-step sequence involving alkylation of a succinic acid monoester, reduction to a diol, and subsequent cyclization. This method provides a cost-effective pathway to specific enantiomers, such as (S,S)-3,4-dimethyl-cyclopentanone. researchgate.net

Other advanced strategies focus on constructing the cyclopentane (B165970) ring with high stereocontrol. These include:

Asymmetric Nitroaldol (Henry) Reaction: This reaction can be used to create key chiral nitroalcohols, which serve as precursors for the cyclopentanone (B42830) ring. acs.org

Intramolecular [3+2] Cycloaddition: Stereocontrolled intramolecular cycloadditions of silyl (B83357) nitronates are being used to form substituted cyclopentane rings, offering excellent control over the stereochemistry of the newly formed chiral centers. acs.org

Organocatalysis: The use of small organic molecules as catalysts for domino reactions, such as Michael-Henry reactions, has proven effective in synthesizing multisubstituted cyclopentanes with high diastereo- and enantioselectivity. researchgate.net

Enzymatic Resolutions: Chemoenzymatic methods, which apply lipase-catalyzed resolutions to racemic mixtures of cyclopentenone derivatives, offer another route to obtaining enantiomerically pure building blocks. acs.org

These methods represent a significant step forward in making specific stereoisomers of this compound and related structures more accessible for broader synthetic applications.

| Synthesis Method | Key Features | Precursor Type | Ref. |

| Asymmetric Alkylation/Cyclization | Cost-effective, multi-step from commercial materials | Succinic acid monoester | researchgate.net |

| Asymmetric Nitroaldol/[3+2] Cycloaddition | High stereocontrol, construction of quaternary centers | Unsaturated nitro compounds | acs.org |

| Organocatalytic Domino Reactions | Forms multiple chiral centers in one pot | β-Ketoesters, nitroalkenes | researchgate.net |

| Chemoenzymatic Resolution | Separation of enantiomers from racemic mixtures | Hydroxycyclopentenone derivatives | acs.org |

Development of New Catalytic Systems Employing this compound Derivatives

An emerging frontier in catalysis is the use of chiral molecules derived from this compound as ligands or organocatalysts for asymmetric transformations. While the cyclopentanone core is a well-established structural motif in natural products and bioactive molecules, its application as a central component in catalytic systems is a more nascent field of exploration.

The core concept involves leveraging the well-defined stereochemistry of the cis-3,4-dimethylcyclopentyl scaffold to create a chiral environment that can influence the stereochemical outcome of a chemical reaction. The development of such catalytic systems would involve chemically modifying the cyclopentanone, for example, by converting the ketone functionality into other groups that can coordinate with metals (for ligand development) or act as active sites for organocatalysis.

Although specific examples of catalytic systems derived directly from this compound are not yet widely reported in the literature, the principle is well-established with other cyclic structures. Chiral cyclopentenones, for instance, are recognized as important precursors in asymmetric synthesis. acs.orgacs.org The development of catalysts based on the this compound framework represents a logical and promising extension of this concept, with the potential to introduce novel reactivity and selectivity in asymmetric catalysis.

Advanced Computational Modeling for Deeper Mechanistic Understanding

To complement experimental work, advanced computational modeling is being increasingly employed to gain a deeper understanding of the reaction mechanisms, stability, and electronic properties of substituted cyclopentanones. Theoretical studies provide insights that are often difficult to obtain through experimentation alone.

Methods such as Density Functional Theory (DFT) and semi-empirical calculations like MINDO-Forces are used to investigate various aspects of cyclopentanone chemistry:

Keto-Enol Tautomerism: Computational studies have been used to analyze the stability of substituted cyclopentanones relative to their enol counterparts. researchgate.net These calculations help in understanding the equilibrium and reactivity of these species.

Reaction Pathways: DFT calculations are a powerful tool for elucidating the mechanisms of complex organic reactions, including cycloadditions used to form the cyclopentane ring. mdpi.comdntb.gov.ua By mapping the potential energy surface, researchers can identify transition states, calculate activation barriers, and predict the most likely reaction pathway.

These computational approaches are invaluable for rationalizing experimental observations and for the predictive design of new synthetic routes and novel cyclopentanone-based molecules with desired properties.

| Computational Method | Application in Cyclopentanone Research | Key Insights | Ref. |

| MINDO-Forces | Study of keto-enol stability and substituent effects | Relative stability of tautomers, electronic behavior of substituents | researchgate.net |

| Density Functional Theory (DFT) | Elucidation of cycloaddition reaction mechanisms | Transition state analysis, activation energies, reaction pathways | mdpi.comdntb.gov.ua |

Integration of this compound into Complex Natural Product Synthesis Strategies

The cyclopentane ring is a ubiquitous structural motif found in a vast array of biologically active natural products. nih.gov Consequently, chiral building blocks like this compound are highly valuable starting materials for the total synthesis of these complex molecules. Its rigid framework allows for the controlled installation of additional stereocenters, making it an ideal chassis for constructing intricate molecular architectures.

One of the key applications is in the synthesis of optically active cyclic amino acids, which are known to be useful for treating pain and various psychiatric disorders. researchgate.net The defined stereochemistry of the dimethylcyclopentanone starting material is transferred to the final amino acid product, highlighting the importance of enantiomerically pure building blocks.

Furthermore, the cyclopentenone unit, which can be derived from cyclopentanones, is a powerful and versatile core skeleton for synthesizing a variety of bioactive molecules, including:

Prostaglandins (B1171923): These hormone-like substances have potent anti-inflammatory and antineoplastic activities. acs.org

Terpenes: Many complex terpenes contain substituted cyclopentane fragments, and chiral pool terpenes are frequently used as starting points in their synthesis. nih.gov

Other Bioactive Compounds: The cyclopentanone ring is a privileged motif found in numerous other natural products with interesting biological properties. scirp.org

The use of this compound as a chiral building block exemplifies the "chiral pool" approach to natural product synthesis, where readily available, enantiomerically pure small molecules are used as starting points to efficiently construct more complex targets.

Q & A

Q. What are the standard synthetic routes for cis-3,4-Dimethylcyclopentanone, and how do reaction conditions influence product yields?

Methodological Guidance: Optimize synthesis via electrochemical methods by controlling temperature and reactant stoichiometry. For example, lower temperatures (e.g., 0°C) may stabilize kinetic products, while higher temperatures (25°C) favor thermodynamic products, as observed in analogous cycloaddition reactions . Use polar aprotic solvents (e.g., THF) to enhance regioselectivity. Monitor yields via GC-MS or HPLC with internal standards.

Q. How should researchers handle this compound to ensure laboratory safety?

Methodological Guidance: Follow TCI America’s safety protocols: use PPE (gloves, goggles, fume hood), avoid prolonged storage due to potential degradation, and dispose of waste via certified hazardous material services. Regularly review updated SDS sheets for storage and handling updates .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Guidance: Employ H/C NMR to confirm stereochemistry and substituent positions. Use GC-MS with a chiral column to assess enantiomeric purity. Cross-validate with FT-IR for functional group analysis and X-ray crystallography (if crystalline derivatives are available) for absolute configuration determination .

Advanced Research Questions

Q. How do stereochemical and conformational factors influence the reactivity of this compound in cycloaddition or isomerization reactions?

Methodological Guidance: Study ring strain and substituent orientation using computational modeling (DFT or MD simulations). Compare energy barriers for isomerization pathways, as demonstrated in cyclobutene derivatives, where cis configurations exhibit distinct thermal stability profiles . Experimentally, track isomer ratios via H NMR at varying temperatures.

Q. How can researchers resolve contradictions in reaction outcomes (e.g., competing product formation) during functionalization of this compound?

Methodological Guidance: Isolate variables (e.g., solvent polarity, catalyst loading) using a Design of Experiments (DoE) approach. For example, electrochemical reactions may produce divergent adducts due to intermediate stability; replicate conditions from literature (e.g., 0°C vs. 25°C) and analyze kinetics via in-situ IR spectroscopy .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

Methodological Guidance: Use bioassay-guided fractionation to isolate active compounds. For enzyme inhibition studies, perform crystallographic co-crystallization (as seen with bisindole alkaloids) to identify binding sites. Validate selectivity via ortholog screening (e.g., human vs. bacterial protein kinases) .

Q. How can computational methods predict the stability and reactivity of this compound under varying pH or catalytic conditions?

Methodological Guidance: Apply QSPR models to correlate substituent effects with reaction rates. Use Gaussian or ORCA software for transition-state optimization. Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling .

Q. What experimental designs are recommended for studying the degradation pathways of this compound during long-term storage?

Methodological Guidance: Conduct accelerated stability tests under controlled humidity and temperature. Analyze degradation products via LC-MS and compare with fresh samples. Reference safety data on cyclobutenes, which degrade into hazardous byproducts under oxidative conditions .

Methodological and Data Analysis Questions

Q. How should researchers design experiments to investigate isomerization mechanisms in cyclopentanone derivatives?

Methodological Guidance: Use isotopic labeling (e.g., C at methyl groups) to track substituent migration. Combine kinetic studies with Eyring plot analysis to differentiate between concerted and stepwise pathways. Cross-reference with analogous studies on cyclobutene isomerization .

Q. What frameworks are suitable for analyzing contradictory data in synthetic or mechanistic studies of this compound?

Methodological Guidance: Adopt a multi-method approach:

- Experimental : Replicate studies with strict variable control (e.g., inert atmosphere, purified reagents).

- Theoretical : Compare computational predictions with experimental outcomes to identify overlooked factors (e.g., solvent effects).

- Collaborative : Cross-validate results with independent labs using shared protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.